3-(5-Bromo-thiophen-2-yl)-acrylic Acid
Overview
Description
3-(5-Bromo-thiophen-2-yl)-acrylic Acid is a useful research compound. Its molecular formula is C7H5BrO2S and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Bromo-thiophen-2-yl)-acrylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-thiophen-2-yl)-acrylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solar Cell Applications
3-(5-Bromo-thiophen-2-yl)-acrylic Acid and its derivatives are prominently utilized in the development of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 films, show remarkable incident photon to current conversion efficiency, demonstrating their potential in enhancing the performance of dye-sensitized solar cells (DSSCs). Such sensitizers have been engineered at the molecular level to optimize their structural, electronic, and optical properties, contributing to improved solar-to-electrical energy conversion efficiencies under standard sunlight conditions (Kim et al., 2006); (Hagberg et al., 2008).
Optoelectronic Applications
Compounds derived from 3-(5-Bromo-thiophen-2-yl)-acrylic Acid show potential in optoelectronic applications. These include their use in nonlinear optical properties, which are critical for bio-imaging and optoelectronic devices. The synthesis of such derivatives has demonstrated two-photon absorption behavior, indicating their suitability for future optoelectronic and bio-imaging applications (Shi et al., 2017).
Electronic and Structural Properties
Studies on polymers and compounds involving 3-(5-Bromo-thiophen-2-yl)-acrylic Acid have provided insights into their electronic and structural properties. This includes research on poly(3-thiophene-3-yl acrylic acid) and its derivatives, which are soluble in polar solvents. Theoretical and experimental studies have been conducted to understand their minimum energy conformations, electronic properties, and UV-visible characteristics (Bertran et al., 2007); (Bertran et al., 2008).
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAWXLDSXIIUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284053 | |
Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-thiophen-2-yl)-acrylic Acid | |
CAS RN |
29079-97-8 | |
Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29079-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Bromo-2-thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.